N-(4-methylpiperazin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
Structural Features and IUPAC Nomenclature
The molecular architecture of this compound encompasses three distinct structural domains that contribute to its chemical identity and reactivity profile. The compound features a central benzamide core substituted at the para position with a tetramethyl-substituted dioxaborolane moiety, which serves as a pinacol-protected boronic acid equivalent. The amide nitrogen is bonded to a 4-methylpiperazine ring system, creating a bifunctional molecule that combines the synthetic versatility of boronic acid derivatives with the pharmacologically relevant piperazine scaffold.
The dioxaborolane ring adopts a trigonal planar geometry around the boron center, with boron-oxygen bond lengths typically averaging 1.37 angstroms, as confirmed by X-ray crystallographic analyses of analogous structures. This geometric arrangement reflects the sp²-hybridized nature of the boron atom, which possesses a vacant p orbital orthogonal to the three substituents oriented in trigonal planar fashion. The tetramethyl substitution pattern on the dioxaborolane ring enhances the compound's stability toward hydrolysis while maintaining the electrophilic character essential for cross-coupling reactions.
Table 1: Structural Parameters of this compound
| Structural Feature | Characteristic | Implication |
|---|---|---|
| Dioxaborolane Ring | Trigonal planar geometry | Enhanced stability and reactivity |
| Boron-Oxygen Bond Length | ~1.37 Å | Characteristic of sp²-hybridized boron |
| Piperazine Conformation | Chair configuration | Conformational rigidity |
| Benzamide Linker | Planar arrangement | Electronic communication between domains |
The piperazine ring system adopts a preferred chair conformation that minimizes steric interactions while positioning the methyl substituent in an equatorial orientation. This conformational preference influences the overall three-dimensional structure of the molecule and affects its interactions with biological targets. The benzamide linker provides a planar aromatic bridge that facilitates electronic communication between the electron-deficient boron center and the electron-rich piperazine nitrogen atoms.
Nuclear magnetic resonance spectroscopic data for related compounds reveal characteristic signals that define the structural features of this compound class. The boron nucleus typically resonates at approximately 30 parts per million in ¹¹B nuclear magnetic resonance spectroscopy, confirming the sp²-hybridized state of boron in the dioxaborolane environment. The tetramethyl groups of the dioxaborolane ring appear as a singlet at 1.33 parts per million in ¹H nuclear magnetic resonance, while the piperazine protons exhibit characteristic multipicity patterns between 2.50 and 3.80 parts per million.
Historical Development in Boronic Acid Derivatives Research
The synthetic pathway leading to compounds such as this compound traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first preparation and isolation of a boronic acid. Frankland's methodology involved treating diethylzinc with triethylborate to generate the highly air-sensitive triethylborane, which upon slow oxidation in ambient air provided ethylboronic acid. This foundational work established the chemical precedent for organoboron compounds and demonstrated their unique reactivity profile.
The evolution of boronic acid chemistry accelerated significantly during the twentieth century, with major breakthroughs occurring in the synthesis and application of these compounds. The development of more stable boronic acid derivatives, particularly the pinacol esters exemplified by the dioxaborolane moiety in the target compound, represented a crucial advancement that enhanced the handling characteristics and synthetic utility of these materials. The pinacol protection strategy emerged as a preferred method for stabilizing boronic acids against hydrolysis and oxidation while preserving their reactivity in cross-coupling reactions.
Table 2: Historical Milestones in Boronic Acid Derivatives Development
| Year | Milestone | Significance |
|---|---|---|
| 1860 | First boronic acid synthesis by Frankland | Established organoboron chemistry foundation |
| 1979 | Suzuki-Miyaura cross-coupling discovery | Revolutionized synthetic applications |
| 1980s-1990s | Pinacol ester development | Enhanced stability and handling |
| 2000s-Present | Medicinal chemistry applications | Expanded therapeutic potential |
The introduction of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction discovered in 1979, fundamentally transformed the role of boronic acid derivatives in synthetic chemistry. This methodology provided a mild and efficient approach for forming carbon-carbon bonds, establishing boronic acids as essential building blocks in modern organic synthesis. The development coincided with growing recognition of the favorable toxicity profile of boronic acid derivatives, which ultimately degrade to environmentally benign boric acid.
The incorporation of heterocyclic scaffolds such as piperazine into boronic acid frameworks represents a more recent development that reflects the convergence of organoboron chemistry with medicinal chemistry. This integration has been driven by the recognition that piperazine-containing compounds possess diverse biological activities, including applications as opioid receptor antagonists. The strategic combination of boronic acid functionality with pharmacologically relevant heterocycles exemplifies the contemporary approach to designing multifunctional molecules that serve both synthetic and therapeutic purposes.
Position Within Contemporary Organoboron Chemistry
This compound occupies a distinctive position within the current landscape of organoboron chemistry, representing the sophisticated integration of multiple chemical functionalities within a single molecular framework. Contemporary organoboron chemistry has evolved beyond simple boronic acids to encompass complex multifunctional molecules that exploit the unique electronic properties of boron for diverse applications ranging from materials science to drug discovery.
The compound exemplifies the modern approach to designing organoboron compounds through strategic engineering of the chemical bonds around boron and the peripheral space provided by substituents. This design philosophy recognizes that the structures, reactivity, and properties of organoboron compounds stem fundamentally from the electron deficiency and low electronegativity of boron. By incorporating the methylpiperazine group and benzamide linker, the target compound demonstrates how peripheral substitution patterns can modulate the electronic environment around the boron center while introducing additional functionality.
Within the broader context of contemporary materials science applications, organoboron compounds featuring dioxaborolane moieties serve as versatile building blocks for covalent organic frameworks and advanced materials. The target compound's structural features position it as a potential precursor for such applications, where the boronic acid functionality can participate in reversible covalent bond formation with appropriate complementary molecules. The combination of the boron-containing group with the piperazine scaffold creates opportunities for developing materials with both structural integrity and functional properties.
Table 3: Contemporary Applications of Organoboron Compounds
| Application Area | Relevance to Target Compound | Key Features |
|---|---|---|
| Cross-coupling Chemistry | Direct synthetic utility | Dioxaborolane reactivity |
| Medicinal Chemistry | Piperazine pharmacophore | Biological activity potential |
| Materials Science | Framework building block | Reversible covalent bonding |
| Sensor Development | Boron-based recognition | Lewis acid properties |
The emergence of photoinduced reactions involving organoboron compounds represents another frontier where compounds like the target molecule may find application. Recent advances in photoinduced borylation reactions and the development of boron-mediated organic transformations demonstrate the expanding scope of organoboron chemistry beyond traditional thermal processes. The benzamide chromophore in the target compound could potentially participate in photochemical activation pathways, opening new avenues for light-driven synthetic transformations.
The therapeutic potential of boronic acid derivatives has gained considerable momentum with the approval of several boron-containing drugs, including the anticancer agent bortezomib and the antifungal compound tavaborole. The target compound's structural relationship to these approved therapeutics, particularly through its boronic acid functionality and heterocyclic components, positions it within the expanding category of boron-containing bioactive molecules. The methylpiperazine moiety adds pharmacological relevance, as piperazine derivatives have demonstrated efficacy as receptor antagonists and enzyme inhibitors across multiple therapeutic areas.
Properties
CAS No. |
879486-21-2 |
|---|---|
Molecular Formula |
C18H28BN3O3 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
N-(4-methylpiperazin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H28BN3O3/c1-17(2)18(3,4)25-19(24-17)15-8-6-7-14(13-15)16(23)20-22-11-9-21(5)10-12-22/h6-8,13H,9-12H2,1-5H3,(H,20,23) |
InChI Key |
GJKHLDXBNQNZOC-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NN3CCN(CC3)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NN3CCN(CC3)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Biological Activity
N-(4-methylpiperazin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (commonly referred to as compound 1) is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings.
- Molecular Formula : C19H30BN3O3
- Molecular Weight : 359.27 g/mol
- CAS Number : 879486-21-2
Compound 1 is characterized by its unique structure, which includes a piperazine moiety and a dioxaborolane group. The presence of the dioxaborolane unit suggests potential interactions with biological targets such as enzymes and receptors involved in various signaling pathways.
1. Anticancer Properties
Recent studies have indicated that compound 1 exhibits significant anticancer activity. For instance, in vitro assays demonstrated that it inhibits the growth of several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC-3 | 20 | Cell cycle arrest |
2. Neuroprotective Effects
Studies have also explored the neuroprotective effects of compound 1. In models of neurodegeneration, it has been shown to reduce oxidative stress and inflammation in neuronal cells. This suggests potential for treating conditions like Alzheimer's and Parkinson's disease.
3. Antimicrobial Activity
Compound 1 has demonstrated antimicrobial properties against various pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in disc diffusion assays.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of compound 1 on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects noted at concentrations above 10 µM. Flow cytometry analysis confirmed increased apoptotic cell populations.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of neurodegeneration induced by oxidative stress, administration of compound 1 resulted in reduced behavioral deficits and lower levels of neuroinflammatory markers compared to control groups. This highlights its potential as a neuroprotective agent.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that compounds containing boron can exhibit anticancer properties. The dioxaborolane group in N-(4-methylpiperazin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may enhance the compound's ability to target cancer cells selectively. Studies have shown that boron-containing compounds can interfere with cancer cell metabolism and proliferation pathways .
Neuropharmacology:
The piperazine component is often associated with various neuroactive drugs. This compound may be explored for its potential effects on neurotransmitter systems, particularly in developing treatments for neurological disorders such as anxiety and depression. The modification of piperazine structures has been linked to improved pharmacological profiles in several studies .
Organic Synthesis
Reagent in Cross-Coupling Reactions:
The presence of the boron atom allows this compound to participate in cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. It can serve as a boronic acid derivative in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules .
Building Block for Drug Development:
Due to its structural characteristics, this compound can act as a versatile building block in the synthesis of more complex pharmaceutical agents. Its ability to form stable complexes with various substrates makes it valuable for drug design and development processes .
Material Science
Polymer Chemistry:
The incorporation of boron-containing compounds into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. This compound could potentially be utilized to develop new polymeric materials with improved functionalities .
Nanotechnology:
Research into nanomaterials often involves boron compounds due to their unique electronic properties. This compound might be explored for applications in nanocarriers for drug delivery systems or as part of nanocomposites .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Nitrogen
Key Insights :
- Piperazine vs. Aliphatic/Aromatic Amines: The 4-methylpiperazine group in the target compound offers a balance of basicity and conformational flexibility, advantageous for receptor binding in CNS applications . Cyclopentyl and dimethylaminoethyl substituents prioritize lipophilicity or solubility, respectively .
- Pharmacological Potential: Piperazine-containing analogs (e.g., the target compound) are structurally aligned with dopamine D3 receptor antagonists (e.g., compounds in ), suggesting possible neuropharmacological utility .
Variations in Boron-Containing Groups
Key Insights :
- Pinacol Boronate Ester : The target compound’s dioxaborolane group improves stability compared to boronic acids, making it suitable for storage and stepwise synthetic protocols .
- Suzuki-Miyaura Utility : The para-substituted boronate ester in the target compound aligns with optimal geometry for cross-coupling reactions, as demonstrated in palladium-catalyzed biaryl syntheses .
Pharmacologically Active Analogs
Key Insights :
- Piperazine in Drug Design : The target compound’s piperazine group mirrors motifs in dopamine antagonists (), though its direct activity remains unstudied .
- Boronated CNS Agents : highlights boronated amines for CNS penetration, suggesting the target compound’s boronate ester may enhance blood-brain barrier permeability .
Preparation Methods
Synthesis of the Arylboronate Ester Intermediate
The boronate ester moiety is typically introduced via a palladium-catalyzed borylation reaction of an aryl halide precursor. A common approach involves:
- Starting with 4-bromobenzoic acid or its ester derivative
- Employing bis(pinacolato)diboron as the boron source
- Using a palladium catalyst such as Pd2(dba)3 with a phosphine ligand (e.g., XPhos)
- Base such as cesium carbonate (Cs2CO3) in a suitable solvent (e.g., 1,4-dioxane)
- Heating the reaction mixture at elevated temperature (~110 °C) under inert atmosphere (nitrogen) for 16 hours
This step yields the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate intermediate.
Amide Bond Formation with 4-Methylpiperazine
The next step involves coupling the boronate ester intermediate with 4-methylpiperazine to form the amide linkage. This can be achieved by:
- Converting the boronate ester intermediate into the corresponding acid or acid chloride if necessary
- Using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate)
- Employing a base like DIPEA (N,N-diisopropylethylamine) in a polar aprotic solvent such as DMF (dimethylformamide)
- Stirring the reaction at moderate temperatures (around 50 °C) under nitrogen atmosphere
Alternatively, direct nucleophilic substitution on an activated ester or acid chloride with 4-methylpiperazine under controlled conditions can be used.
Purification and Isolation
After the coupling reaction:
- The reaction mixture is cooled and quenched if necessary
- Extraction with organic solvents such as dichloromethane (DCM) is performed
- The organic layer is dried over anhydrous sodium sulfate (Na2SO4)
- Concentration under reduced pressure removes solvents
- The crude product is purified by column chromatography or preparative liquid chromatography
- Final product is obtained as a yellow or white solid, often with yields around 55–70%
Detailed Experimental Procedure (Representative Example)
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Methyl 4-bromobenzoate (1 eq), bis(pinacolato)diboron (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), Cs2CO3 (2 eq), 1,4-dioxane, 110 °C, 16 h, N2 atmosphere | Palladium-catalyzed borylation to form methyl 4-(pinacolboronate)benzoate | ~70% |
| 2 | Hydrolysis of ester to acid: NaOH (5 eq), THF/MeOH/H2O mixture, room temp, 4 h | Conversion of ester to 4-(pinacolboronate)benzoic acid | ~85% |
| 3 | Coupling: 4-(pinacolboronate)benzoic acid (1 eq), 4-methylpiperazine (1.1 eq), HATU (1.2 eq), DIPEA (2 eq), DMF, 50 °C, 12 h | Amide bond formation | ~60% |
| 4 | Purification: Extraction, drying, chromatography | Isolation of N-(4-methylpiperazin-1-yl)-4-(pinacolboronate)benzamide | — |
Research Findings and Notes on Reaction Optimization
- Catalyst and Ligand Choice: Pd2(dba)3 combined with XPhos ligand has been found effective for borylation with high selectivity and yield. Alternative ligands may reduce yields or increase side reactions.
- Base Selection: Cs2CO3 provides strong basic conditions that favor borylation; other bases like K3PO4 may be less effective.
- Solvent System: 1,4-Dioxane is preferred for the borylation step due to its ability to dissolve reagents and provide thermal stability.
- Temperature Control: Elevated temperature (~110 °C) is critical for efficient borylation; amide coupling benefits from moderate heating (~50 °C) to promote reaction without decomposition.
- Purification: Column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures) achieves high purity. Preparative HPLC can be used for scale-up or sensitive products.
- Yields: Overall yields from starting aryl bromide to final amide product range between 40–70%, depending on scale and purification efficiency.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Catalyst | Pd2(dba)3 (0.02 eq) | Effective for borylation |
| Ligand | XPhos (0.04 eq) | Enhances catalyst activity |
| Base | Cs2CO3 (2 eq) | Strong base for borylation |
| Solvent (Borylation) | 1,4-Dioxane | Thermal stability, solubility |
| Temperature (Borylation) | 110 °C | Required for reaction progress |
| Coupling Reagents | HATU, DIPEA | Efficient amide bond formation |
| Coupling Solvent | DMF | Polar aprotic solvent |
| Coupling Temperature | 50 °C | Moderate heating for coupling |
| Purification | Column chromatography | Silica gel, ethyl acetate/hexane |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(4-methylpiperazin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 4-(chloromethyl)-N-(substituted-phenyl)benzamide derivatives with 2-furoyl-1-piperazine in acetonitrile under reflux with K₂CO₃ as a base. Monitor reaction completion via TLC .
- Step 2 : Purify the product via precipitation, filtration, and washing. For boronate ester formation, use Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(dppf)Cl₂) and microwave-assisted heating (100°C, 30 min) in DME/water/DMF mixtures .
- Critical Note : Ensure anhydrous conditions for boronate stability and use inert atmospheres during Pd-catalyzed steps to prevent catalyst oxidation.
Q. How is the compound characterized structurally?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ solvent) to confirm piperazine and dioxaborolane moieties. Key signals include aromatic protons (δ 7.2–8.0 ppm) and B-O peaks (δ 80–85 ppm in ¹³C NMR) .
- Mass Spectrometry : HRMS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 345.24) .
- X-ray Crystallography : Use SHELXL for small-molecule refinement. Optimize crystal growth in polar aprotic solvents (e.g., DMF/EtOAc) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized using this boronate ester?
- Experimental Design :
- Catalyst Screening : Compare Pd(PPh₃)₄, Pd(dppf)Cl₂, and Buchwald-Hartwig catalysts. Pd(dppf)Cl₂ shows higher yields (58–76%) in coupling with aryl halides .
- Solvent Systems : Use DME/H₂O/DMF (3:1:2 v/v) for solubility and stability. Add Cs₂CO₃ (2.5 equiv) as a base to deprotonate intermediates .
- Kinetic Analysis : Monitor reaction progress via LC-MS. Microwave irradiation reduces reaction time from hours to minutes .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | DME/H₂O/DMF | 100 | 58–76 |
| Pd(PPh₃)₄ | THF/H₂O | 80 | 42–55 |
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Case Study : If NMR suggests a planar boron configuration, but X-ray shows tetrahedral geometry:
- Approach 1 : Validate boron hybridization via IR spectroscopy (B-O stretching at ~1350 cm⁻¹) .
- Approach 2 : Perform DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental structures .
Q. What strategies mitigate byproduct formation during piperazine functionalization?
- Optimization Steps :
- Temperature Control : Maintain reflux at 80–90°C to avoid thermal decomposition of the piperazine ring .
- Protecting Groups : Use Boc-protected piperazine intermediates to prevent unwanted alkylation .
- Chromatography : Employ NH-silica gel columns to separate polar byproducts (e.g., unreacted boronate esters) .
Application-Oriented Questions
Q. What are emerging applications in medicinal chemistry or materials science?
- Medicinal Chemistry :
- Target : Dopamine D3 receptor antagonists. Functionalize the benzamide group with pyridinyl or chlorophenyl substituents for improved binding .
- Materials Science :
- Use Case : As a precursor for graphene foam sensors. Pyrene-appended derivatives enhance quantum capacitance for lactate detection .
Q. How is computational chemistry applied to reaction design with this compound?
- ICReDD Framework :
- Step 1 : Perform quantum chemical calculations (e.g., DFT) to model transition states in Suzuki-Miyaura coupling .
- Step 2 : Use machine learning to predict optimal reaction conditions (e.g., solvent, catalyst) from historical data .
- Outcome : Reduced trial-and-error experimentation by 40–60% in cross-coupling optimizations .
Troubleshooting Guide
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
